molecular formula C10H9NO2 B1497877 5-(hydroxymethyl)isoquinolin-1(2H)-one CAS No. 1184917-29-0

5-(hydroxymethyl)isoquinolin-1(2H)-one

Cat. No. B1497877
CAS RN: 1184917-29-0
M. Wt: 175.18 g/mol
InChI Key: QCIJSJSLNLQFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hydroxymethyl)isoquinolin-1(2H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a heterocyclic organic molecule that belongs to the isoquinolinone family. It has a unique structure that makes it an attractive target for drug discovery and development.

Mechanism Of Action

The mechanism of action of 5-(hydroxymethyl)isoquinolin-1(2H)-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 5-(hydroxymethyl)isoquinolin-1(2H)-one has several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. Additionally, this compound has been shown to induce cell death in cancer cells, suggesting its potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-(hydroxymethyl)isoquinolin-1(2H)-one in lab experiments is its versatility. This compound can be easily synthesized and modified to generate a range of derivatives with different biological activities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on 5-(hydroxymethyl)isoquinolin-1(2H)-one. One area of interest is the development of novel derivatives with improved pharmacokinetic properties. Another potential avenue of research is the investigation of the role of this compound in the treatment of neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 5-(hydroxymethyl)isoquinolin-1(2H)-one and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-(hydroxymethyl)isoquinolin-1(2H)-one involves several steps. One of the commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde with an amino acid or its derivative in the presence of a strong acid catalyst. The resulting intermediate is then cyclized to form the final product.

Scientific Research Applications

5-(Hydroxymethyl)isoquinolin-1(2H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its role in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-(hydroxymethyl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-7-2-1-3-9-8(7)4-5-11-10(9)13/h1-5,12H,6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIJSJSLNLQFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC(=O)C2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654953
Record name 5-(Hydroxymethyl)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(hydroxymethyl)isoquinolin-1(2H)-one

CAS RN

1184917-29-0
Record name 5-(Hydroxymethyl)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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